molecular formula C5H3ClFN B044960 2-Chloro-5-fluoropyridine CAS No. 31301-51-6

2-Chloro-5-fluoropyridine

Cat. No.: B044960
CAS No.: 31301-51-6
M. Wt: 131.53 g/mol
InChI Key: QOGXQLSFJCIDNY-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoropyridine is an organofluorine compound with the molecular formula C5H3ClFN. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by chlorine and fluorine atoms, respectively. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .

Safety and Hazards

2-Chloro-5-fluoropyridine is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

2-Chloro-5-fluoropyridine is a fluorinated building block . It is primarily used in the synthesis of various organic compounds. The specific targets of this compound can vary depending on the final compound it is used to synthesize. It is known to affect the respiratory system .

Mode of Action

The mode of action of this compound is largely dependent on the specific reactions it is involved in. As a building block, it can participate in various chemical reactions to form complex organic compounds . For instance, it can undergo a series of transformations under basic conditions to form different intermediates .

Biochemical Pathways

This compound is involved in the synthesis of fluoropyridines . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring . The specific biochemical pathways affected by this compound would depend on the final compound it is used to synthesize.

Result of Action

The molecular and cellular effects of this compound are largely dependent on the specific reactions it is involved in and the final compounds it is used to synthesize. As a building block in the synthesis of various organic compounds, it can contribute to the properties and activities of these compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the reaction conditions (such as temperature and pH), the presence of other reactants, and the specific catalysts used . More research is needed to fully understand how these and other environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-fluoropyridine can be synthesized through various methods. One common approach involves the halogenation of pyridine derivatives. For instance, the reaction of 2-chloropyridine with a fluorinating agent under controlled conditions can yield this compound . Another method involves the diazotization of 2-amino-5-chloropyridine followed by fluorination .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation reactions. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. For example, the fluorination reaction may be carried out at temperatures ranging from 100 to 250 degrees Celsius and pressures between 1.0 to 15.0 MPa .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-fluoropyridine
  • 2-Chloro-4-fluoropyridine
  • 2-Chloro-6-fluoropyridine

Uniqueness

2-Chloro-5-fluoropyridine is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring. This positioning influences its reactivity and makes it suitable for specific synthetic applications that other isomers may not be as effective for .

Properties

IUPAC Name

2-chloro-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFN/c6-5-2-1-4(7)3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGXQLSFJCIDNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382306
Record name 2-Chloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31301-51-6
Record name 2-Chloro-5-fluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31301-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-fluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.156.592
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main focus of the research papers provided?

A1: The research papers primarily focus on describing novel synthetic processes for producing 3-substituted 2-chloro-5-fluoropyridine or its salts. [, ] For instance, one of the papers, "Methodes de production de this compound 3-substitue ou de son sel," outlines methods for synthesizing these compounds. []

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